molecular formula C7H6Br2N2O2 B1608822 3,5-Dibromosalicylhydrazide CAS No. 46155-70-8

3,5-Dibromosalicylhydrazide

Cat. No. B1608822
CAS RN: 46155-70-8
M. Wt: 309.94 g/mol
InChI Key: OYKIUUFGGBFAKC-UHFFFAOYSA-N
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Description

3,5-Dibromosalicylhydrazide (DBSH) is a brominated salicylhydrazide derivative that has been studied extensively for its potential uses in scientific research. It is a widely used reagent in organic synthesis, and its unique properties have made it a valuable tool in a variety of applications.

Scientific Research Applications

Molecular Structure and Vibrational Analysis

3,5-Dibromosalicylic acid (DBSA), closely related to 3,5-Dibromosalicylhydrazide, has been extensively studied for its structural and vibrational properties. Balachandran et al. (2012) conducted an experimental and theoretical study on the structures and vibrations of DBSA. They used FT-IR and FT-Raman spectroscopy and density functional theory calculations, providing insights into the molecule's stability, intermolecular hydrogen bonds, and charge transfer within the molecule. This research is pivotal for understanding the fundamental properties of similar compounds like 3,5-Dibromosalicylhydrazide (Balachandran, Rajeswari, & Lalitha, 2012).

Application in Hemoglobin Modification

In the realm of biomedical research, derivatives of 3,5-Dibromosalicylhydrazide have been explored for their potential in modifying hemoglobin properties. Walder et al. (1977) demonstrated that acetyl-3,5-dibromosalicylic acid, a derivative, can acylate intracellular hemoglobin, potentially influencing oxygen affinity and inhibiting sickle cell erythrocyte sickling. This finding suggests possible therapeutic applications in conditions like sickle cell anemia (Walder, Zaugg, Iwaoka, Watkin, & Klotz, 1977).

Proton Transfer Studies

Investigations into the proton transfer properties of 3,5-Dibromosalicylic acid, closely related to 3,5-Dibromosalicylhydrazide, have been conducted by Ibañez et al. (2003). They used electronic absorption and luminescence emission spectroscopies, along with ab initio and semiempirical MO/CI calculations, to explore ground- and excited-state proton transfer equilibriums. This research provides a foundation for understanding similar behaviors in 3,5-Dibromosalicylhydrazide and its potential applications in photophysics and photochemistry (Ibañez, Labadié, Escandar, & Olivieri, 2003).

Molecular Dynamics and Inhibition Mechanisms

The inhibition mechanisms of 3,5-Dibromo salicylaldehyde Schiff’s base inhibitors, including compounds related to 3,5-Dibromosalicylhydrazide, were studied by Siwei et al. (2015). Using molecular dynamics simulation and density functional theory, they investigated absorption behavior and corrosion inhibition efficiency in aqueous solutions, offering insights into the potential industrial applications of these compounds (Siwei, Liu, Han, Li, Jin, & Chen, 2015).

properties

IUPAC Name

3,5-dibromo-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIUUFGGBFAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196743
Record name 3,5-Dibromosalicylhydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46155-70-8
Record name 3,5-Dibromo-2-hydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46155-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromosalicylhydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromosalicylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromosalicylhydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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